molecular formula C19H24N2O4S B5796530 N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5796530
M. Wt: 376.5 g/mol
InChI Key: ZXPPIJKCRWCXDY-UHFFFAOYSA-N
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Description

N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate the activity of these receptors.

Scientific Research Applications

N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. The compound has been studied for its potential use in the treatment of depression, anxiety, schizophrenia, and neuropathic pain. N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. The compound binds to the receptor at a site that is distinct from the glutamate-binding site, thereby preventing the influx of calcium ions into the cell. This leads to a reduction in the excitatory activity of the neuron and a modulation of the synaptic plasticity.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has been shown to modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has also been shown to have anxiolytic and antidepressant effects and has been studied for its potential use in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X is its ability to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. This makes the compound a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X is its low water solubility, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for the research on N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use in the treatment of anxiety and depression disorders warrants further investigation. Finally, the development of new delivery methods for N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X could enhance its efficacy and broaden its therapeutic applications.

Synthesis Methods

The synthesis of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X involves a multi-step process that includes the reaction of 4-isopropylbenzeneboronic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-isopropyl-3-methoxyphenylboronic acid. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of the synthesis process is around 50%, and the compound can be obtained in a pure form using standard purification techniques.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14(2)15-8-10-17(11-9-15)21(26(4,23)24)13-19(22)20-16-6-5-7-18(12-16)25-3/h5-12,14H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPPIJKCRWCXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

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